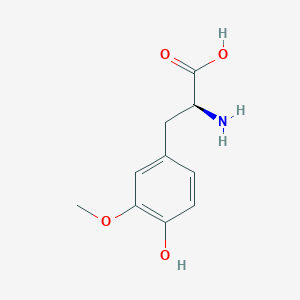

3-Méthoxy-L-tyrosine

Vue d'ensemble

Description

La 3-O-Méthyldopa, également connue sous le nom d'acide 2-amino-3-(4-hydroxy-3-méthoxyphényl)propanoïque, est un métabolite significatif de la L-3,4-dihydroxyphénylalanine (L-DOPA). Ce composé est formé par la méthylation de la L-DOPA par l'enzyme catéchol-O-méthyltransférase. Elle joue un rôle crucial dans le traitement de la maladie de Parkinson car elle est souvent élevée dans le plasma et le liquide céphalo-rachidien des patients sous traitement par L-DOPA .

Applications De Recherche Scientifique

3-O-Methyldopa has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in chromatography and mass spectrometry studies.

Biology: The compound is studied for its role in neurotransmitter metabolism and its effects on cellular processes.

Medicine: 3-O-Methyldopa is crucial in understanding the pharmacokinetics of L-DOPA in Parkinson’s disease treatment. .

Industry: The compound is utilized in the quality control of pharmaceutical formulations containing L-DOPA.

Mécanisme D'action

Target of Action

3-Methoxy-L-tyrosine, also known as 3-O-Methyldopa, is a metabolite of L-DOPA . The primary target of this compound is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine .

Mode of Action

3-Methoxy-L-tyrosine is formed from L-DOPA via O-methylation by COMT . It competitively inhibits the pharmacodynamics of L-DOPA and dopamine . This means that it competes with these substances for the same binding sites, thereby reducing their effects .

Biochemical Pathways

The formation of 3-Methoxy-L-tyrosine from L-DOPA is part of the broader catecholamine metabolic pathway . This pathway involves the conversion of tyrosine to L-DOPA, which is then converted to dopamine . Dopamine can be further metabolized to produce norepinephrine and epinephrine . The O-methylation of L-DOPA by COMT to form 3-Methoxy-L-tyrosine is a side branch of this pathway .

Pharmacokinetics

These include the rate of absorption from the gastrointestinal tract, the extent of metabolism by COMT and other enzymes, and the rate of excretion .

Result of Action

The primary result of the action of 3-Methoxy-L-tyrosine is the inhibition of the pharmacodynamics of L-DOPA and dopamine . This can have significant effects at the molecular and cellular levels, particularly in the nervous system where these substances act as important neurotransmitters . For example, 3-Methoxy-L-tyrosine has been shown to inhibit L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons .

Action Environment

The action, efficacy, and stability of 3-Methoxy-L-tyrosine can be influenced by various environmental factors. These include the presence of other substances that can compete with it for binding to COMT, the pH and temperature of the environment, and the presence of other enzymes that can metabolize it

Analyse Biochimique

Biochemical Properties

3-Methoxy-L-tyrosine interacts with various enzymes and proteins. It is neither a substrate for nor an inhibitor of L-amino acid decarboxylase activity . The inhibition of COMT, which is involved in its formation, enhances the anti-Parkinson activity of L-DOPA .

Cellular Effects

The major extracellular metabolite of dopamine, 3-Methoxy-L-tyrosine, can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) . It has been reported that 3-Methoxy-L-tyrosine can increase the viability of dopaminergic neurons .

Molecular Mechanism

3-Methoxy-L-tyrosine exerts its effects at the molecular level through various mechanisms. It is formed from L-Dopa via O-methylation, a process catalyzed by the enzyme COMT . Inhibition of COMT enhances the anti-Parkinson activity of L-DOPA .

Metabolic Pathways

3-Methoxy-L-tyrosine is involved in the metabolic pathway of L-Dopa, where it is formed via O-methylation by the enzyme COMT

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 3-O-Méthyldopa est synthétisée par la méthylation de la L-DOPA. L'enzyme catéchol-O-méthyltransférase catalyse cette réaction, la S-adénosylméthionine agissant comme cofacteur .

Méthodes de production industrielle : En milieu industriel, la production de 3-O-Méthyldopa implique l'utilisation de la chromatographie liquide haute performance (HPLC) et de la spectrométrie de masse (MS) pour garantir la pureté et la constance. Le processus comprend généralement la précipitation des protéines à l'aide d'acide perchlorique et la séparation à l'aide de mélanges méthanol ou acétonitrile : eau sur des colonnes C18 .

Analyse Des Réactions Chimiques

Types de réactions : La 3-O-Méthyldopa subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme le chlore ou le brome.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut donner des amines .

4. Applications de la recherche scientifique

La 3-O-Méthyldopa a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans les études de chromatographie et de spectrométrie de masse.

Biologie : Le composé est étudié pour son rôle dans le métabolisme des neurotransmetteurs et ses effets sur les processus cellulaires.

Médecine : La 3-O-Méthyldopa est cruciale pour comprendre la pharmacocinétique de la L-DOPA dans le traitement de la maladie de Parkinson. .

Industrie : Le composé est utilisé dans le contrôle de la qualité des formulations pharmaceutiques contenant de la L-DOPA.

5. Mécanisme d'action

La 3-O-Méthyldopa exerce ses effets principalement par son interaction avec l'enzyme catéchol-O-méthyltransférase. Cette enzyme catalyse la méthylation de la L-DOPA, conduisant à la formation de 3-O-Méthyldopa. Le composé entre en compétition avec la L-DOPA pour le transport à travers la barrière hémato-encéphalique et inhibe la libération de dopamine, ce qui peut affecter l'efficacité du traitement par L-DOPA dans la maladie de Parkinson .

Composés similaires :

L-DOPA : Le précurseur de la 3-O-Méthyldopa, utilisé dans le traitement de la maladie de Parkinson.

Dopamine : Le métabolite actif de la L-DOPA, crucial pour la neurotransmission.

Carbidopa et Benserazide : Des inhibiteurs de la DOPA décarboxylase utilisés pour augmenter la disponibilité de la L-DOPA dans le cerveau.

Unicité : La 3-O-Méthyldopa est unique en raison de sa demi-vie plus longue que celle de la L-DOPA, ce qui conduit à son accumulation chez les patients sous traitement chronique par L-DOPA. Cette accumulation peut entraîner divers effets secondaires, notamment la dyskinésie et la dysfonction motrice .

Comparaison Avec Des Composés Similaires

L-DOPA: The precursor to 3-O-Methyldopa, used in Parkinson’s disease treatment.

Dopamine: The active metabolite of L-DOPA, crucial for neurotransmission.

Carbidopa and Benserazide: DOPA decarboxylase inhibitors used to increase the availability of L-DOPA in the brain.

Uniqueness: 3-O-Methyldopa is unique in its longer half-life compared to L-DOPA, leading to its accumulation in patients undergoing chronic L-DOPA therapy. This accumulation can result in various side effects, including dyskinesia and motor dysfunction .

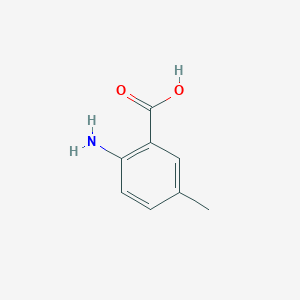

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315157 | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-48-1 | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3O7J20DWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

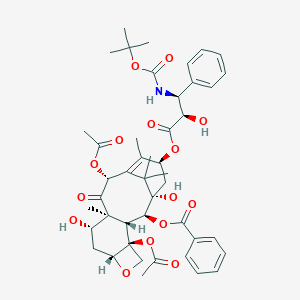

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)

![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)